molecular formula C23H25ClN2O2S B560098 OTS-964 CAS No. 1338545-07-5

OTS-964

Katalognummer: B560098
CAS-Nummer: 1338545-07-5
Molekulargewicht: 429.0 g/mol
InChI-Schlüssel: YHPWOYBWUWSJDW-UQKRIMTDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

OTS964 (hydrochloride) is an orally active, high-affinity, and selective inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK). This protein kinase is over-expressed in several types of cancer, including leukemia, breast, kidney, ovarian, and lung cancers . OTS964 (hydrochloride) has demonstrated potent anti-proliferative activity in a variety of cancer cell lines .

Wissenschaftliche Forschungsanwendungen

OTS964 (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

5. Wirkmechanismus

OTS964 (Hydrochlorid) entfaltet seine Wirkung durch die selektive Hemmung der T-Lymphokin-aktivierten Killerzell-abstammigen Proteinkinase (TOPK). Diese Hemmung stört den Zellzyklus, führt zu Zytokinesedefekten und anschließendem Absterben von Krebszellen . Zusätzlich ist OTS964 (Hydrochlorid) ein potenter Inhibitor der cyclin-abhängigen Kinase CDK11, was zu seiner Antikrebsaktivität beiträgt .

Ähnliche Verbindungen:

    OTS514: Ein weiterer TOPK-Inhibitor mit ähnlichen Antikrebseigenschaften.

    OTS167: Eine Verbindung mit einem breiteren Kinase-Hemmungsprofil, darunter TOPK und andere Kinasen.

    OTS193: Ein selektiver Inhibitor von TOPK mit einer anderen chemischen Struktur.

Einzigartigkeit von OTS964 (Hydrochlorid): OTS964 (Hydrochlorid) zeichnet sich durch seine hohe Selektivität und Potenz als TOPK-Inhibitor aus. Seine Fähigkeit, in präklinischen Modellen eine vollständige Tumorregression ohne signifikante Nebenwirkungen zu induzieren, macht es zu einem vielversprechenden Kandidaten für die Weiterentwicklung .

Wirkmechanismus

Target of Action

OTS-964 primarily targets the T-lymphokine-activated killer cell-originated protein kinase (TOPK) and cyclin-dependent kinase CDK11 . TOPK is a protein kinase crucial for mitosis and is highly expressed in various cancers, including ovarian and lung cancers . CDK11 is another important target of this compound, which binds to CDK11B with a Kd of 40 nM .

Mode of Action

This compound acts as a potent inhibitor of TOPK and CDK11 . It interacts with the drug-binding pocket of these proteins, inhibiting their function . This interaction leads to changes in the cellular processes regulated by these proteins, primarily affecting cell proliferation and cell cycle progression .

Biochemical Pathways

The inhibition of TOPK and CDK11 by this compound affects several biochemical pathways. TOPK is involved in cell cycle control and mitotic progression . Therefore, its inhibition can lead to cell cycle arrest and apoptosis, thereby suppressing the proliferation of cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that this compound has been formulated into liposomes to overcome hematopoietic toxicities observed in mouse xenograft models . This liposomal formulation of this compound has shown stability with less than 10% release after 4 days in phosphate-buffered saline at 37 °C .

Result of Action

The result of this compound action at the molecular and cellular level is the inhibition of cell proliferation and induction of apoptosis . By inhibiting TOPK and CDK11, this compound disrupts cell cycle progression, leading to cell cycle arrest and subsequent apoptosis . This results in the suppression of cancer cell growth and potentially the regression of tumors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of serum proteins, specifically albumin, can enhance the fluorescence of this compound, which is used to estimate its association with liposomes . Furthermore, the overexpression of ATP-binding cassette sub-family G member 2 (ABCG2) transporter may attenuate the therapeutic effect of this compound in cancer cells .

Safety and Hazards

OTS964 hydrochloride is toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients . In case of accidental exposure, appropriate first aid measures should be taken .

Zukünftige Richtungen

Research has suggested that acquired drug resistance is linked to ATP-binding cassette sub-family B member 1 (ABCB1) overexpression . Future studies could explore the relationship between ABCB1 transporter and the regulation of OTS964 efficacy . Additionally, the interaction of OTS964 with ABCG2, another transporter, could be investigated further .

Biochemische Analyse

Biochemical Properties

OTS-964 demonstrates potent anti-proliferative activity in a panel of cell lines positive for TOPK . It interacts with the ATP-binding cassette sub-family G member 2 (ABCG2), a protein that plays a crucial role in multidrug resistance . The interaction of this compound with ABCG2 limits its effectiveness in drug-resistant and gene-transfected cells overexpressing ABCG2 .

Cellular Effects

This compound suppresses cancer cell proliferation and increases cancer cell death . It also upregulates ABCG2 protein and mRNA expression levels, resulting in enhanced resistance to ABCG2 substrate-drugs .

Molecular Mechanism

This compound shows an inhibitory effect on the efflux function mediated by ABCG2, affecting the pharmacokinetic profile of other ABCG2 substrate-drugs . It stimulates ATPase activity of ABCG2 in a concentration-dependent manner . Computational molecular docking analysis suggests that this compound interacts with the drug-binding pocket of ABCG2 protein and has substrate-like behaviors .

Temporal Effects in Laboratory Settings

The this compound liposomal formulation proves to be very stable with less than 10% release after 4 days in phosphate-buffered saline at 37 °C . The quantity of drug associated with the liposomal surface but not inside the liposomes could also be estimated .

Dosage Effects in Animal Models

In animal models, this compound has shown to cause tumors to shrink, even after the treatment, ultimately revealing complete regression . When administered to mouse xenograft models, adverse hematopoietic toxicities were observed .

Transport and Distribution

This compound is encapsulated into liposomes for clinical development . This liposomal formulation allows for the controlled release of this compound, aiding in its distribution within cells and tissues .

Subcellular Localization

Given its interaction with ABCG2, a transporter protein located in the plasma membrane, it can be inferred that this compound may localize to the same or nearby regions .

Vorbereitungsmethoden

Industrial Production Methods: Industrial production of OTS964 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often encapsulated in liposomes to enhance its stability and bioavailability .

Analyse Chemischer Reaktionen

Arten von Reaktionen: OTS964 (Hydrochlorid) unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

    Substitutionsreaktionen: Typischerweise unter Beteiligung nukleophiler oder elektrophiler Reagenzien unter milden bis moderaten Bedingungen.

    Oxidationsreaktionen: Erfordern oft Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

    Reduktionsreaktionen: Häufig unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene Derivate von OTS964 mit unterschiedlichen funktionellen Gruppen ergeben.

Vergleich Mit ähnlichen Verbindungen

    OTS514: Another TOPK inhibitor with similar anti-cancer properties.

    OTS167: A compound with a broader kinase inhibition profile, including TOPK and other kinases.

    OTS193: A selective inhibitor of TOPK with a different chemical structure.

Uniqueness of OTS964 (Hydrochloride): OTS964 (hydrochloride) stands out due to its high selectivity and potency as a TOPK inhibitor. Its ability to induce complete tumor regression in preclinical models without significant adverse effects makes it a promising candidate for further development .

Eigenschaften

IUPAC Name

9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S.ClH/c1-13-11-18(26)19(16-7-5-15(6-8-16)14(2)12-25(3)4)20-17-9-10-28-22(17)23(27)24-21(13)20;/h5-11,14,26H,12H2,1-4H3,(H,24,27);1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPWOYBWUWSJDW-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338545-07-5
Record name Thieno[2,3-c]quinolin-4(5H)-one, 9-[4-[(1R)-2-(dimethylamino)-1-methylethyl]phenyl]-8-hydroxy-6-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338545-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride
Reactant of Route 2
9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride
Reactant of Route 3
9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride
Reactant of Route 4
9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride
Reactant of Route 5
Reactant of Route 5
9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride
Reactant of Route 6
Reactant of Route 6
9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride
Customer
Q & A

Q1: What makes OTS964 hydrochloride a promising candidate for cancer therapy, and how does its combination with Albendazole enhance its efficacy?

A1: OTS964 hydrochloride demonstrates promising anticancer properties by inhibiting TOPK, a protein kinase often overexpressed in various cancers. [] This inhibition disrupts cancer cell proliferation and survival. The research highlights the synergistic cytotoxic effect observed when OTS964 hydrochloride is combined with Albendazole, another anticancer agent. This synergistic toxicity arises from enhanced apoptosis induction, increased reactive oxygen species (ROS) generation, reduced vascular endothelial growth factor (VEGF) secretion, and inhibited migration and invasion of cancer cells. [] In vivo studies using a B16F0-bearing mouse model further support these findings, revealing an 80% reduction in tumor size with the combination therapy without noticeable toxicity. [] This research suggests that combining OTS964 hydrochloride with Albendazole holds significant potential for enhancing cancer treatment efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.